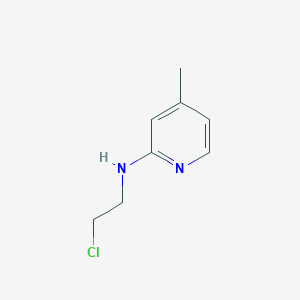![molecular formula C15H19NO4 B2693074 4-[(1-cyclopentanecarbonylazetidin-3-yl)oxy]-6-methyl-2H-pyran-2-one CAS No. 1795363-36-8](/img/structure/B2693074.png)
4-[(1-cyclopentanecarbonylazetidin-3-yl)oxy]-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including cyclization, substitution, and functional group transformations . For instance, a molecular system containing both selenazole and azetidine scaffolds was synthesized through Hantzsch cyclization of β-ketoester .Molecular Structure Analysis
The molecular structure of this compound is crucial for its chemical reactivity and potential biological activity. The intricate arrangement of its cyclic components and functional groups affects its phase behavior, solubility in various solvents, and crystalline form.Chemical Reactions Analysis
The presence of multiple functional groups in this molecule makes it a versatile molecule for further chemical transformations. For instance, the carbonyl group could undergo nucleophilic addition reactions, while the azetidine and piperidine rings offer sites for ring-opening reactions and further functionalization.Physical and Chemical Properties Analysis
The physical properties of this molecule, such as melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. The chemical properties of this molecule are defined by its functional groups and structural framework.Applications De Recherche Scientifique
Organic Synthesis and Characterization
Researchers have been exploring the synthesis and characterization of azetidinone derivatives due to their potential applications in creating bioactive molecules. For instance, Chopde et al. (2012) synthesized azetidinones analogues and screened them for antimicrobial activities against different microorganisms, demonstrating promising antibacterial activities against some bacterial strains (Chopde, Meshram, & Pagadala, 2012). Similarly, Alcaide et al. (2010) utilized 2-azetidinone-tethered alkynols as starting materials for oxycyclization reactions, yielding a variety of nonfused, spiranic, and fused oxabicyclic β-lactams (Alcaide, Almendros, Campo, & Carrascosa, 2010).
Antimicrobial Activity
The synthesis of pyrazoline derivatives containing azetidin-2-one has been explored for their antimicrobial properties. Shailesh et al. (2012) synthesized a new series of azetidin-2-one derivatives and evaluated them for their antibacterial and antifungal activities, demonstrating effectiveness against various microbial strains (Shailesh, Pankaj, & Patel, 2012).
Novel Bioactive Compound Development
The potential of azetidinone derivatives in the development of novel bioactive compounds has been a focus of recent research. Ayyash and Habeeb (2019) synthesized novel 2-azetidinone compounds derived from pyrazine dicarboxylic acid and evaluated them for their antimicrobial activity, showing that some derivatives exhibited excellent antibacterial and antifungal activities (Ayyash & Habeeb, 2019).
Safety and Hazards
This product is not intended for human or veterinary use. It is for research use only.
Orientations Futures
Propriétés
IUPAC Name |
4-[1-(cyclopentanecarbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10-6-12(7-14(17)19-10)20-13-8-16(9-13)15(18)11-4-2-3-5-11/h6-7,11,13H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXGTINNQGWMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
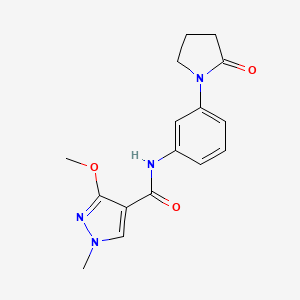

![2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B2692996.png)
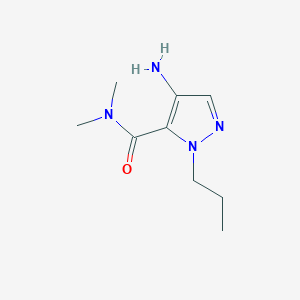
![2-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2692999.png)
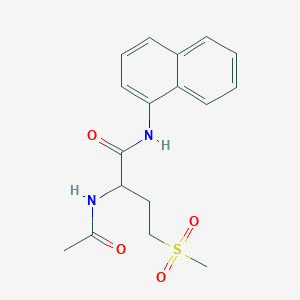
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2693003.png)
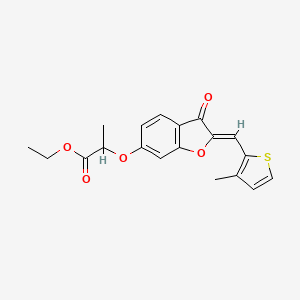
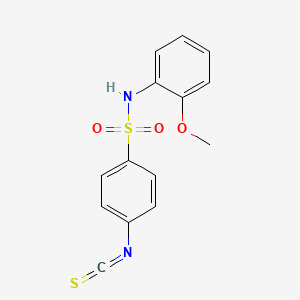
![2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2693006.png)
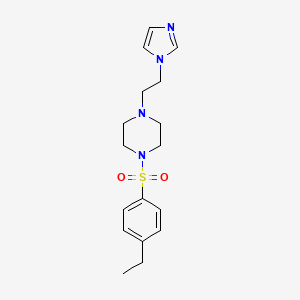

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2693013.png)
